

# chemical structure and properties of Fluorofolin

Author: BenchChem Technical Support Team. Date: December 2025

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### Fluorofolin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fluorofolin** is a novel dihydrofolate reductase (DHFR) inhibitor with potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive technical overview of **Fluorofolin**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this promising antibiotic candidate.

# **Chemical Structure and Properties**

**Fluorofolin**, systematically named 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, is a pyrroloquinazolinediamine derivative.[1] Its chemical and physical properties are summarized below.



Property	Value	Reference
Molecular Formula	C16H13FN6	[2]
Molecular Weight	308.31 g/mol	[2][3]
CAS Number	2757070-32-7	[2][3][4]
Appearance	Solid	[5]
Solubility	Soluble in DMSO (10 mM)	[5]
SMILES	Nc1nc(N)nc2c1c(ccn3Cc4ccc(F)nc4)c3cc2	[3]

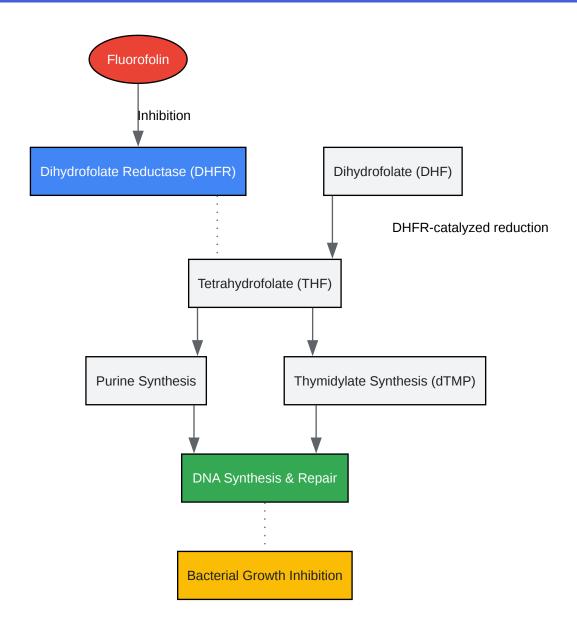
### **Mechanism of Action**

**Fluorofolin** functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, **Fluorofolin** disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]

# **Signaling Pathway: DHFR Inhibition**

The inhibition of DHFR by **Fluorofolin** leads to a cascade of downstream effects, ultimately halting bacterial growth.





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Caption: DHFR Inhibition Pathway of Fluorofolin.

## **In Vitro Activity**

**Fluorofolin** demonstrates significant inhibitory activity against DHFR from both bacterial and human sources, with a modest selectivity for the bacterial enzyme. It also shows potent activity against various strains of P. aeruginosa.



Assay	Organism/Target	Result (IC50/MIC)	Reference
DHFR Inhibition (IC50)	E. coli DHFR (FoIA)	2.5 ± 1.1 nM	[1][6]
DHFR Inhibition (IC50)	Human DHFR	14.0 ± 4 nM	[1][6]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa PA14	3.1 μg/mL	[3][4]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa PA01	<50 μg/mL	[5]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa ATTC 27853	<50 μg/mL	[5]

## **Pharmacokinetics**

In vivo studies in mice have provided initial pharmacokinetic data for **Fluorofolin** following oral administration.

Parameter	Value	Reference
Plasma Protein Binding	71.7%	[1][3]
Peak Plasma Concentration (C <sub>max</sub> )	4.0 μg/mL	[1][3]
Half-life (t1/2)	12.1 hours	[1][3]

# **Experimental Protocols**

The following sections detail generalized protocols for key experiments relevant to the study of **Fluorofolin**. These protocols are based on established methodologies and should be adapted as needed.

## **DHFR Inhibition Assay**

This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH.



#### Materials:

- 96-well clear flat-bottom plate
- Multi-well spectrophotometer
- DHFR Assay Buffer
- Purified DHFR enzyme (e.g., from E. coli)
- Dihydrofolate (DHF) substrate
- NADPH
- Fluorofolin (or other test inhibitors)

#### Procedure:

- Reagent Preparation: Prepare solutions of DHFR, DHF, NADPH, and Fluorofolin in DHFR Assay Buffer at desired concentrations.
- Assay Setup: In a 96-well plate, add the following to each well:
  - DHFR Assay Buffer
  - Fluorofolin at various concentrations (or vehicle control)
  - DHFR enzyme solution
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
- Reaction Initiation: Add NADPH and DHF substrate solution to each well to start the reaction.
- Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period.
- Data Analysis: Calculate the rate of NADPH consumption (decrease in A<sub>340</sub>) for each concentration of **Fluorofolin**. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: DHFR Inhibition Assay Workflow.

### **Minimum Inhibitory Concentration (MIC) Assay**

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][4]

#### Materials:

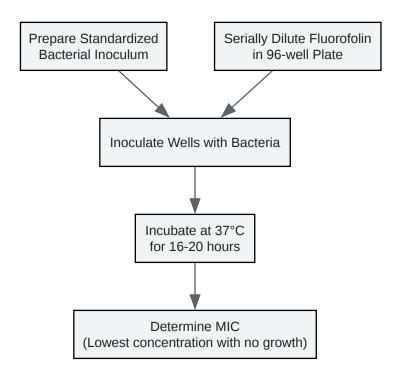
- 96-well microtiter plates
- Bacterial culture (e.g., P. aeruginosa)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Fluorofolin stock solution
- Spectrophotometer or plate reader

#### Procedure:

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10<sup>5</sup> CFU/mL) in CAMHB.
- Serial Dilution: Perform a two-fold serial dilution of Fluorofolin in CAMHB across the wells of a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted Fluorofolin.
   Include a positive control (bacteria, no drug) and a negative control (broth only).



- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of **Fluorofolin** at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD<sub>600</sub>).



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Caption: MIC Assay Workflow.

### In Vivo Pharmacokinetics in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of an orally administered compound in mice.

#### Materials:

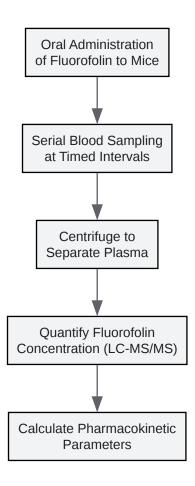
- Male mice (e.g., FVB strain)
- Fluorofolin formulation for oral gavage
- Blood collection supplies (e.g., heparinized capillary tubes)



- Centrifuge
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

#### Procedure:

- Dosing: Administer a single dose of **Fluorofolin** to a cohort of mice via oral gavage.
- Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of Fluorofolin in the plasma samples using a validated analytical method like LC-MS/MS.
- Pharmacokinetic Analysis: Plot the plasma concentration of **Fluorofolin** versus time and calculate key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and t<sub>1</sub>/<sub>2</sub>.





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Caption: In Vivo Pharmacokinetics Workflow.

### Conclusion

**Fluorofolin** is a promising antibacterial agent with a well-defined mechanism of action and favorable preliminary pharmacokinetic properties. Its potent activity against P. aeruginosa makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate continued research and development of **Fluorofolin** and related compounds.

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- To cite this document: BenchChem. [chemical structure and properties of Fluorofolin].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12372023#chemical-structure-and-properties-of-fluorofolin]

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